Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside
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Overview
Description
Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside is a complex organic compound with the molecular formula C14H17NO7 and a molecular weight of 311.287 g/mol . This compound is a derivative of glucopyranoside, characterized by the presence of a benzylidene group at positions 4 and 6, and a nitro group at position 3. It is commonly used as a chiral building block and an intermediate in the synthesis of various sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzylidene acetals to protect the hydroxyl groups at positions 4 and 6 . The nitro group is then introduced at position 3 through nitration reactions, often using reagents such as nitric acid or nitronium tetrafluoroborate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization and precipitation to purify the product without the need for chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nitric acid for nitration . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted glucopyranosides, and other functionalized sugar derivatives .
Scientific Research Applications
Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a chiral building block and intermediate in the synthesis of various sugars.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzylidene group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-benzylidene-3-ketoglucopyranoside: A similar compound with a ketone group at position 3.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A compound with a similar structure but different stereochemistry.
Methyl 2,3-anhydro-4,6-O-benzylidene-beta-D-glucopyranoside: A compound with an anhydro group at positions 2 and 3.
Uniqueness
Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside is unique due to the presence of both a benzylidene group and a nitro group, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Properties
Molecular Formula |
C14H17NO7 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-8-nitro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H17NO7/c1-19-14-11(16)10(15(17)18)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |
InChI Key |
MAAGUERFABWWEG-ZZOOZXLSSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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